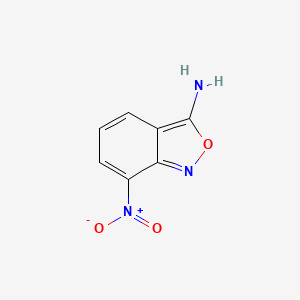

3-Amino-7-nitrobenzisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O3 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

7-nitro-2,1-benzoxazol-3-amine |

InChI |

InChI=1S/C7H5N3O3/c8-7-4-2-1-3-5(10(11)12)6(4)9-13-7/h1-3H,8H2 |

InChI Key |

VUFUXLZNUIXXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(ON=C2C(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 7 Nitrobenzisoxazole and Its Precursors

Classical and Contemporary Approaches to Benzisoxazole Annulation Strategies

The construction of the benzisoxazole core is the foundational step in synthesizing 3-Amino-7-nitrobenzisoxazole. Methodologies for this process can be broadly categorized into classical and contemporary strategies, primarily involving the formation of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring.

Classical strategies typically rely on intramolecular cyclization reactions. One of the most common approaches is the construction of the five-membered ring through either C–O or N–O bond formation. scispace.com The C–O bond formation pathway often starts from o-substituted aryl oximes and proceeds under basic conditions. scispace.com Conversely, the N–O bond formation route frequently utilizes o-hydroxyaryl oximes or related derivatives as starting materials. scispace.com A well-established method involves the cyclization of 2-hydroxyaryl oximes via a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate ring closure. scispace.com

Contemporary strategies have introduced more sophisticated and efficient methods for benzisoxazole synthesis. These include transition-metal-catalyzed reactions and cycloadditions. Palladium-catalyzed C–H activation followed by a [4+1] annulation represents a modern approach, enabling the simultaneous construction of C–C and C=N bonds. Another significant contemporary method is the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes. nih.gov This method is valued for its mild reaction conditions and broad functional group tolerance. nih.gov Lewis acid-catalyzed annulation, for instance using BF₃·Et₂O with glyoxylate (B1226380) esters and nitrosoarenes, provides a convergent route to the benzisoxazole scaffold from previously unexplored starting materials.

| Strategy | Typical Precursors | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Classical Cyclization (N-O Bond Formation) | 2-Hydroxyaryl oximes | Intramolecular dehydration/cyclization | Well-established, readily available precursors | scispace.com |

| Classical Cyclization (C-O Bond Formation) | o-Substituted aryl oximes | Intramolecular nucleophilic substitution | Established methodology | scispace.com |

| Palladium-Catalyzed Annulation | N-Phenoxyacetamides, Aldehydes | C-H activation / [4+1] annulation | High efficiency, simultaneous bond formation | |

| [3+2] Cycloaddition | Aryne precursors, Chlorooximes | In situ generation of arynes and nitrile oxides | Mild conditions, good functional group tolerance | nih.gov |

| Lewis Acid-Catalyzed Annulation | Glyoxylate esters, Nitrosoarenes | Umpolung addition and Friedel-Crafts cyclization | Convergent route, atom economical |

Targeted Synthesis of this compound: Reaction Pathways and Conditions

The synthesis of the specifically substituted this compound requires a targeted approach, often involving multiple steps to introduce the required amino and nitro functional groups onto the benzisoxazole scaffold.

A common and logical synthetic pathway to this compound begins with a precursor already containing the nitro group and a suitable leaving group for the cyclization step. A plausible precursor is 2-chloro-6-nitrobenzonitrile (B146369) or 2-fluoro-6-nitrobenzonitrile.

A Proposed Synthetic Pathway:

Precursor Synthesis: The synthesis can start from 2-chloro-6-nitrotoluene, which undergoes a series of reactions including reaction with a dialkyl oxalate, hydrolysis, and oxidative cleavage to yield 2-chloro-6-nitrobenzonitrile. google.com

Oxime Formation and Cyclization: The 2-chloro-6-nitrobenzonitrile can then be reacted with a hydroxylamine (B1172632) derivative. The mechanism involves a nucleophilic aromatic substitution (SNAr) where the oxygen of an O-protected hydroxylamine displaces the chloride at the C2 position. This is followed by an intramolecular cyclization. The nitrogen atom of the hydroxylamine moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and, if necessary, deprotection of the amine group leads to the formation of the this compound ring system. The presence of the electron-withdrawing nitro group at the 7-position facilitates the initial SNAr step.

Alternative Amino Group Introduction: An alternative route involves first synthesizing 7-nitro-3-hydroxybenzisoxazole. This intermediate can be converted to 3-chloro-7-nitrobenzisoxazole, for example, by using a chlorinating agent. The 3-amino group is then introduced via a nucleophilic aromatic substitution reaction with ammonia (B1221849) or a protected amine equivalent. nih.gov

The key mechanistic step in many of these syntheses is the intramolecular cyclization of an ortho-substituted benzonitrile (B105546) derivative. The nitrile group serves as an excellent electrophile for the nucleophilic attack by the nitrogen of the attached hydroxylamine, leading to the formation of the N=C bond within the isoxazole ring.

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade (or domino) reactions are highly desirable. For the synthesis of substituted benzisoxazoles, these strategies aim to combine multiple reaction steps without isolating intermediates.

For instance, a one-pot procedure could involve the reaction of a suitable ortho-halonitrobenzene derivative with a cyanide source and a hydroxylamine equivalent in a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently documented, the principles have been applied to similar heterocyclic systems. nih.gov A cascade reaction could be initiated by the formation of an oxime from a haloaldehyde, which then undergoes intramolecular cyclization to a nitrone, followed by an in-situ cycloaddition. rsc.org The development of such a process for this compound would likely involve the in-situ formation of the key oxime precursor from 2-halo-6-nitrobenzaldehyde, followed by an intramolecular cyclization to form the benzisoxazole ring. nih.gov Such approaches significantly enhance efficiency by minimizing purification steps and reducing solvent usage. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and the use of microwave irradiation.

Solvent and Base: The choice of solvent and base is critical, particularly in the cyclization step. Aprotic polar solvents like DMF or DMSO often facilitate SNAr reactions, while the choice of base (e.g., K₂CO₃, NaH) can influence the rate of deprotonation and subsequent cyclization.

Leaving Group: The nature of the leaving group on the benzene ring precursor (e.g., F vs. Cl) can significantly affect the rate of the initial nucleophilic substitution step, with fluoride (B91410) generally being more reactive.

Microwave Irradiation: A significant advancement in enhancing reaction efficiency is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. For example, the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) precursors has been achieved in 1-6 hours with good to high yields (54-90%) using microwave promotion. nih.govresearchgate.net The preparation of the 3-chloro intermediate from the corresponding 3-hydroxybenzisoxazole was also accelerated, yielding quantitative results in 2 hours with microwave heating. nih.govresearchgate.net

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Heating Method | Conventional Heating | Longer reaction times | nih.gov |

| Microwave Irradiation | Drastic reduction in reaction time (e.g., from hours to minutes), often improved yields | nih.govresearchgate.net | |

| Leaving Group (at C3) | -OH | Precursor to -Cl | nih.gov |

| -Cl | Good leaving group for nucleophilic substitution with amines | nih.gov | |

| Nucleophile | Various amines | Yields range from 54-90% depending on the amine used | nih.gov |

Green Chemistry Principles in this compound Synthesis: Solvent-Free and Catalyst-Free Approaches

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Alternative Solvents: One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free (neat) reactions, often facilitated by microwave irradiation or solid-phase catalysts, are an ideal approach. scispace.comeurjchem.com When a solvent is necessary, greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) are preferred. researchgate.netrsc.org For example, catalyst-free synthesis of related benzimidazole (B57391) and benzoxazole (B165842) scaffolds has been successfully demonstrated in water under microwave irradiation. rsc.org

Catalyst-Free Approaches: While many modern syntheses rely on metal catalysts, developing catalyst-free methods is a key goal of green chemistry to avoid issues of cost, toxicity, and contamination of the final product. rsc.org Reactions can sometimes be promoted simply by heat or microwave energy in a suitable green solvent. rsc.org The synthesis of isoxazolidines, for example, has been achieved through a catalyst-free three-component reaction involving a cascade process. rsc.org Exploring such catalyst-free pathways for the cyclization step in this compound synthesis is a promising area for future research.

Chemical Transformations and Reactivity Profiling of 3 Amino 7 Nitrobenzisoxazole

Reactivity of the Amino Group: Nucleophilic and Electrophilic Transformations

The amino group in 3-amino-7-nitrobenzisoxazole serves as a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives through nucleophilic and electrophilic transformations.

Formation of Amides, Ureas, and Thioureas: Mechanistic Investigations

The nucleophilic nature of the amino group in this compound facilitates its reaction with various electrophiles to form amides, ureas, and thioureas. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or material properties.

The synthesis of amides typically involves the reaction of the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the amine and a carboxylic acid under milder conditions. masterorganicchemistry.comfishersci.co.uk These methods proceed through the formation of a highly reactive intermediate, an O-acylisourea, which is then readily attacked by the amine to yield the corresponding amide. fishersci.co.uk

Urea (B33335) and thiourea (B124793) derivatives are synthesized by reacting the amino group with isocyanates and isothiocyanates, respectively. tubitak.gov.trmdpi.com This reaction is generally a straightforward addition process. Mechanistically, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate or isothiocyanate. This leads to the formation of a new carbon-nitrogen bond and the subsequent generation of the urea or thiourea linkage. aensiweb.com The reaction conditions can vary, with some syntheses proceeding at room temperature while others may require heating. tubitak.gov.traensiweb.com The use of microwave irradiation has also been reported to accelerate the synthesis of urea and thiourea derivatives. rsc.org

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative Type | Reagent | General Conditions | Reference |

|---|---|---|---|

| Amide | Acyl Chloride/Anhydride | Base (e.g., DIEA, TEA), DCM | fishersci.co.uk |

| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | DMF, 0°C to RT | fishersci.co.uk |

| Urea | Isocyanate | THF, Room Temperature | tubitak.gov.tr |

Diazotization and Subsequent Reactions: Synthetic Utility

The primary aromatic amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This transformation is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures. google.comsioc-journal.cn

The resulting diazonium salt is a highly valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂). This allows for a wide array of subsequent reactions where the diazonium group is replaced by various other functional groups. For instance, Sandmeyer reactions can be employed to introduce halides (Cl, Br), and cyano groups. Schiemann reactions allow for the introduction of fluorine. Furthermore, diazonium salts can be converted to phenols by heating in an aqueous acidic solution, or coupled with activated aromatic compounds to form azo dyes. The versatility of diazonium salt chemistry provides a powerful tool for the functionalization of the 3-position of the benzisoxazole ring system.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems or can be reduced to form secondary amines. The reactivity of the carbonyl compound and the reaction conditions, such as pH and temperature, can influence the rate and outcome of the condensation. In some cases, the presence of an acid or base catalyst is required to facilitate the reaction.

Reactivity of the Nitro Group: Reduction and Functionalization

The electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the benzisoxazole ring and can itself be a site for various chemical transformations.

Selective Reduction Strategies to Amino Functionality

The reduction of the nitro group to an amino group is a common and important transformation, yielding 3,7-diaminobenzisoxazole. This diamino derivative is a valuable building block for the synthesis of various other compounds. Several methods can be employed for this reduction, with the choice of reagent being crucial to ensure selectivity, especially in the presence of other reducible functional groups.

Common reducing agents include metals in acidic media (e.g., tin or iron in hydrochloric acid), catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), and transfer hydrogenation with reagents like hydrazine (B178648) or formic acid. organic-chemistry.orgnih.gov More modern and milder methods often utilize reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as nickel or iron salts, which can offer greater chemoselectivity. d-nb.infojsynthchem.com For instance, the NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes. d-nb.info The selection of the appropriate reducing system is critical to avoid the reduction of other sensitive functional groups that may be present in the molecule.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| Sn/HCl or Fe/HCl | Acidic media | Classical method | nih.gov |

| H₂, Pd/C | Catalytic hydrogenation | Common and efficient | nih.gov |

| NaBH₄/Ni(PPh₃)₄ | Room temperature, ethanol | Mild conditions | jsynthchem.com |

| NaBH₄-FeCl₂ | - | High chemoselectivity | d-nb.info |

Nucleophilic Aromatic Substitution (SNAr) Initiated by Nitro Group Activation

The strong electron-withdrawing nature of the nitro group at the 7-position activates the benzisoxazole ring towards nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.inallen.in This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group facilitates the attack of nucleophiles on the aromatic ring.

Ring System Transformations and Skeletal Rearrangements of the Benzisoxazole Core

The benzisoxazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to a variety of transformations that can alter its core structure. These reactions are pivotal for the synthesis of other heterocyclic systems and functionalized aromatic compounds.

While specific studies on the thermal and photochemical behavior of this compound are not extensively documented, the general reactivity of the benzisoxazole scaffold suggests potential rearrangement pathways. Benzisoxazoles are known to undergo thermally or photochemically induced cleavage of the weak N-O bond. This initial bond scission typically generates a diradical or a nitrene intermediate, which can then undergo subsequent rearrangements.

For this compound, heating or irradiation could potentially lead to the formation of a 2-cyanophenol derivative through a complex rearrangement cascade. The presence of the nitro group would likely influence the stability of any intermediates and the energy requirements for such transformations.

Table 1: Potential Products from Hypothetical Rearrangements

| Reactant | Condition | Plausible Intermediate | Potential Product |

|---|

The reaction of benzisoxazoles with nucleophiles, especially bases, is a well-established transformation known as the Kemp elimination. researchgate.net This reaction is particularly efficient in benzisoxazoles bearing electron-withdrawing substituents on the benzene (B151609) ring, which increase the acidity of the C3-proton. In the case of this compound, the C3 position is blocked by an amino group. However, nucleophilic attack can occur at other positions, or the amino group itself could be subject to transformation prior to ring opening.

More relevantly, for benzisoxazoles without a C3-substituent, a base abstracts the C3 proton, leading to the formation of an anionic intermediate, followed by the cleavage of the N-O bond to yield a phenoxide intermediate. researchgate.netscispace.com For instance, the base-catalyzed ring-opening of 5-nitrobenzisoxazole is a classic example that proceeds through deprotonation at the C3 position to form 2-cyano-4-nitrophenolate. researchgate.netnih.govnih.gov

In the context of this compound, a strong nucleophile could potentially attack the aromatic ring, leading to a substitution reaction, although this is less common. Alternatively, reactions involving the amino group could precede ring transformations. For related dinitro-substituted benzisoxazoles, nucleophilic attack can lead to the displacement of a nitro group or induce ring-opening followed by recyclization to form different heterocyclic structures, such as quinoline (B57606) N-oxides. researchgate.net For example, the reaction of 3-R-4,6-dinitrobenzo[c]isoxazoles with the malonodinitrile anion results in an attack at the C3 atom, ring opening, and subsequent recyclization. researchgate.net

Table 2: Nucleophile-Induced Reactions of Analagous Nitrobenzisoxazoles

| Substrate | Nucleophile/Base | Product | Reference |

|---|---|---|---|

| 5-Nitrobenzisoxazole | Base (e.g., hydroxide, amines) | 2-Cyano-4-nitrophenolate | researchgate.netscispace.com |

| 3-R-4,6-Dinitrobenzo[c]isoxazole | Malonodinitrile anion | 2-Amino-5,7-dinitroquinoline-3-carbonitrile N-oxide | researchgate.net |

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heteroaromatic compounds. snnu.edu.cn For this compound, the C-H bonds at positions 4, 5, and 6 of the benzene ring are potential sites for direct arylation, alkenylation, or other coupling reactions. The regioselectivity of such reactions would be dictated by the directing effects of the existing substituents (the amino and nitro groups) and the isoxazole (B147169) ring itself.

Direct C-H arylation of isoxazoles has been achieved at the C5 position with high regioselectivity using palladium catalysts. researchgate.net Similarly, palladium-catalyzed direct arylation of 2,1-benzisoxazoles (anthranils) has been reported. researchgate.net These methodologies often employ a palladium source like Pd(OAc)₂ or PdCl₂(MeCN)₂ with a suitable ligand and a base. researchgate.netresearchgate.net

For this compound, the amino group is a known directing group for C-H activation, which could facilitate coupling at the C4 position. Conversely, the electron-withdrawing nitro group deactivates the ring towards electrophilic-type C-H activation but can promote reactions at meta-positions under certain conditions. The development of a specific protocol would require careful optimization of the catalyst, ligand, base, and solvent to achieve the desired regioselectivity and yield.

Table 3: Representative Conditions for Palladium-Catalyzed Direct Arylation of Related Heterocycles

| Heterocycle | Coupling Partner | Catalyst System | Product Position | Reference |

|---|---|---|---|---|

| Isoxazoles | Aryl iodides | PdCl₂(MeCN)₂ / DPPBz / AgF | C5 | researchgate.net |

| 2,1-Benzisoxazoles | Aryl bromides | Pd(OAc)₂ / KOAc | C3 | researchgate.net |

Acid-Base Properties and Prototropic Equilibria: Advanced Studies

The acid-base properties of this compound are governed by the interplay of its functional groups. The molecule possesses both a basic amino group and a weakly basic isoxazole nitrogen, while the aromatic protons can exhibit some acidity, enhanced by the electron-withdrawing nitro group.

The exocyclic amino group is expected to be the primary site of protonation in acidic media. Its basicity (pKa of the conjugate acid) will be significantly reduced compared to aniline (B41778) due to the electron-withdrawing effects of both the fused isoxazole ring and, more substantially, the 7-nitro group. The imidazole (B134444) ring in histidine, a somewhat analogous system, has a pKa value around 7.1, which can be influenced by the local environment. rsc.org

Prototropic tautomerism is a key consideration for this molecule. bibliotekanauki.pltautomer.eu The compound can exist in equilibrium between the amino form (this compound) and its imino tautomer (3-imino-2,3-dihydro-7-nitrobenzisoxazole). This equilibrium involves the migration of a proton from the exocyclic amino group to the endocyclic isoxazole nitrogen atom. chimia.ch

Amino Tautomer <=> Imino Tautomer

Table 4: Predicted Acid-Base and Tautomeric Characteristics

| Property | Influencing Factors | Predicted Characteristic |

|---|---|---|

| Basicity of Amino Group | Electron-withdrawing nitro group and isoxazole ring | Weakly basic (pKa of conjugate acid < 4) |

| Basicity of Isoxazole N | Aromatic system, lone pair availability | Very weakly basic |

| Tautomeric Equilibrium | Aromatic stabilization energy | Strongly favors the amino tautomer |

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Analysis

The ¹H NMR spectrum would likely display distinct signals for the aromatic protons on the benzene (B151609) ring. The electron-donating amino group (-NH₂) at the 3-position and the electron-withdrawing nitro group (-NO₂) at the 7-position would exert opposing effects on the chemical shifts of the neighboring protons. The amino group is expected to cause an upfield shift (to lower ppm values) of the adjacent proton, while the nitro group would cause a downfield shift (to higher ppm values). The protons of the amino group itself would appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum would provide detailed information about the carbon framework. The carbon atom attached to the amino group (C3) would experience a significant upfield shift, whereas the carbon atom bonded to the nitro group (C7) would be shifted downfield. The remaining carbon signals of the benzisoxazole ring system would also be influenced by these substituents, providing a complete map of the electronic distribution within the molecule.

Dynamic NMR techniques could be employed to study processes such as the rotational dynamics around the C-NH₂ bond. Temperature-dependent NMR studies might reveal changes in the spectra corresponding to different conformational states. While "3-Amino-7-nitrobenzisoxazole" is not chiral, NMR can be a powerful tool for stereochemical analysis in derivatives or complexes where chirality is introduced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| Aromatic CH | 6.5 - 8.5 | 110 - 150 | Substitution pattern, solvent |

| -NH₂ | 4.0 - 6.0 (broad) | - | Hydrogen bonding, solvent |

| C3 | - | > 150 | Shielding by -NH₂ |

| C7 | - | > 140 | Deshielding by -NO₂ |

| Other Ring Carbons | - | 110 - 165 | Combined electronic effects |

Advanced Vibrational Spectroscopy (IR and Raman) for Elucidating Intermolecular Interactions and Tautomerism

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a powerful means to probe the functional groups and potential intermolecular interactions of "this compound". The vibrational spectrum of this molecule would be characterized by the distinct modes of the nitro and amino groups, as well as the benzisoxazole core. nih.govnih.govslideshare.netorgchemboulder.comresearchgate.netspectroscopyonline.comacs.orgacs.org

The nitro group is expected to exhibit two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appearing in the 1550-1475 cm⁻¹ region, and the symmetric stretch (ν_s(NO₂)) in the 1360-1290 cm⁻¹ range for aromatic nitro compounds. orgchemboulder.comspectroscopyonline.com The precise positions of these bands can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding.

The amino group will also give rise to characteristic vibrations. The N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ region, often appearing as two distinct bands for the asymmetric and symmetric stretches of the primary amine. The N-H bending (scissoring) mode would be observed around 1650-1580 cm⁻¹. The position and shape of these bands are highly sensitive to hydrogen bonding, which can provide valuable information about the solid-state packing or solvent interactions.

The vibrations of the benzisoxazole ring system, including C=N, C=C, and C-O stretching modes, would appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). These complex vibrations provide a unique signature for the molecule.

While tautomerism is not expected to be a significant feature for the ground state of "this compound", vibrational spectroscopy could be used to investigate any potential tautomeric equilibria in related derivatives or under specific conditions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak | Strong |

| N-H Scissoring | 1580 - 1650 | Strong | Medium |

| C=C/C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| NO₂ Asymmetric Stretch | 1475 - 1550 | Very Strong | Medium |

| NO₂ Symmetric Stretch | 1290 - 1360 | Very Strong | Strong |

High-Resolution Mass Spectrometry for Isotopic Labeling and Reaction Intermediate Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of "this compound" and for studying its fragmentation behavior. Techniques like electrospray ionization (ESI) would likely be employed to generate gas-phase ions of the molecule. nih.govresearchgate.netmassbank.eunih.govnih.govmiamioh.eduyoutube.comnih.govyoutube.com

The high-resolution mass spectrum would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₅N₃O₃). This is a crucial first step in the characterization of any newly synthesized compound.

Tandem mass spectrometry (MS/MS) experiments would be used to investigate the fragmentation pathways of "this compound". Common fragmentation patterns for nitroaromatic compounds include the loss of neutral molecules such as NO (30 Da) and NO₂ (46 Da). nih.govresearchgate.net Other likely fragmentations would involve the cleavage of the isoxazole (B147169) ring and other characteristic losses from the aromatic system. A detailed analysis of these fragmentation patterns can provide valuable structural information.

Isotopic labeling studies, where atoms such as ¹⁵N are incorporated into the molecule, can be a powerful tool for elucidating reaction mechanisms. By tracking the labeled atoms through a chemical transformation using mass spectrometry, it is possible to gain detailed insights into bond-forming and bond-breaking processes. HRMS can also be used to detect and characterize transient reaction intermediates, providing a more complete picture of a chemical reaction. chemrxiv.org

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Ion | Proposed Structure/Loss | Significance |

| [M+H]⁺ | Protonated molecule | Molecular weight confirmation |

| [M-NO]⁺ | Loss of nitric oxide | Characteristic of nitroaromatics |

| [M-NO₂]⁺ | Loss of nitrogen dioxide | Characteristic of nitroaromatics |

| [M-CO]⁺ | Loss of carbon monoxide | Ring fragmentation |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Ring fragmentation |

Single Crystal X-ray Diffraction: Analysis of Solid-State Packing and Intermolecular Bonding in Co-Crystals or Derivatives

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for "this compound" itself has been reported, analysis of related structures allows for predictions about its solid-state packing and intermolecular interactions.

It is anticipated that the crystal structure of "this compound" would be significantly influenced by intermolecular hydrogen bonding involving the amino group as a donor and the nitro group and the isoxazole nitrogen as potential acceptors. These hydrogen bonds could lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Furthermore, the planar aromatic nature of the benzisoxazole ring system suggests the likelihood of π-π stacking interactions between adjacent molecules. These non-covalent interactions play a crucial role in stabilizing the crystal lattice.

The potential for "this compound" to form co-crystals with other molecules is also an area of interest. By co-crystallizing with suitable partner molecules, it may be possible to tune the solid-state properties of the material. Single crystal X-ray diffraction would be essential for characterizing the precise nature of the intermolecular interactions in such co-crystals.

Table 4: Expected Intermolecular Interactions in the Solid State of this compound and its Derivatives

| Interaction Type | Donor/Acceptor Groups | Potential Impact on Packing |

| Hydrogen Bonding | N-H (donor), O-NO₂/N(isoxazole) (acceptor) | Formation of chains, sheets, or 3D networks |

| π-π Stacking | Benzisoxazole rings | Close packing of aromatic systems |

| Dipole-Dipole | Polar C-NO₂ and C-NH₂ bonds | Influence on crystal lattice energy |

Electronic Absorption and Fluorescence Spectroscopy: Probing Excited States and Charge Transfer Phenomena

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and excited-state properties of "this compound". rsc.orgmdpi.comkarazin.uamdpi.comscispace.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzisoxazole framework suggests that this molecule will exhibit interesting photophysical properties. rsc.orgosti.gov

The UV-Vis absorption spectrum is expected to show intense bands corresponding to π-π* transitions within the aromatic system. A key feature is the likelihood of an intramolecular charge transfer (ICT) transition, where the absorption of light promotes an electron from a molecular orbital primarily located on the amino group and the ring (the donor) to an orbital centered on the nitro group (the acceptor). This ICT band is often broad and can be sensitive to solvent polarity, typically showing a red-shift (bathochromic shift) in more polar solvents.

The fluorescence properties of nitroaromatic compounds are often complex. rsc.org Many nitroaromatics are non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways from the excited state, such as intersystem crossing to the triplet state. However, the presence of the amino group could potentially lead to emissive behavior. If "this compound" is fluorescent, its emission spectrum would also be expected to be highly sensitive to solvent polarity, with a larger Stokes shift observed in more polar solvents, which is characteristic of an ICT excited state. Time-resolved fluorescence spectroscopy could provide further insights into the dynamics of the excited state processes. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and provide a deeper understanding of the excited states. researchgate.netresearchgate.net

Table 5: Predicted Electronic Spectroscopy Properties for this compound

| Property | Predicted Characteristics | Influencing Factors |

| Absorption Maxima (λ_max) | 300 - 450 nm | Solvent polarity, pH |

| Molar Absorptivity (ε) | High (π-π* transitions) | - |

| Fluorescence | Potentially weak, but possible | Solvent polarity, temperature |

| Stokes Shift | Expected to be large and solvent-dependent | Intramolecular Charge Transfer (ICT) |

Computational Chemistry and Theoretical Studies on 3 Amino 7 Nitrobenzisoxazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-amino-7-nitrobenzisoxazole. These calculations can elucidate the distribution of electrons within the molecule, which is key to its stability and reactivity. A central concept in this analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Conceptual Frontier Orbital Characteristics of this compound

| Orbital | Description | Expected Influence of Substituents | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Energy is raised by the electron-donating amino group. | Influences susceptibility to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy is lowered by the electron-withdrawing nitro group. | Influences susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | The gap is modulated by the combined effects of the amino and nitro groups. | A smaller gap suggests higher reactivity. |

This table is based on general principles of electronic effects of substituents on aromatic systems, as specific calculated values for this compound were not available in the searched literature.

Density Functional Theory (DFT) Studies: Geometry Optimization, Vibrational Frequencies, and Reaction Pathway Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a good balance of accuracy and computational cost. For this compound, DFT studies would provide valuable information.

Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. For example, characteristic vibrational modes for the nitro group (asymmetric and symmetric stretches) and the amino group (N-H stretches) would be expected. A study on 2-amino-7-bromo-5-oxo- mdpi.combenzopyrano [2,3-b]pyridine-3 carbonitrile utilized DFT calculations to assign vibrational frequencies with high accuracy. researchgate.net

Reaction Pathway Predictions: DFT can be employed to map out the potential energy surface for chemical reactions involving this compound. By locating transition states and intermediates, it is possible to predict the most likely reaction pathways and calculate activation energies. This is crucial for understanding how the molecule might behave in different chemical environments. For instance, DFT has been used to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted isoxazolines. mdpi.com

Molecular Dynamics Simulations: Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, which is essential for understanding conformational flexibility and the influence of the surrounding environment.

Conformational Analysis: While the benzisoxazole core is relatively rigid, the amino and nitro groups, as well as the molecule as a whole, can exhibit some degree of flexibility. MD simulations can explore the different conformations that this compound can adopt by solving Newton's equations of motion for the atoms in the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies have been performed on other complex molecules to understand their dynamic behavior. researchgate.net

Solvent Effects: The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent affects the molecule's conformation, electronic properties, and reaction pathways. Understanding solvent effects is critical for predicting the behavior of the compound in realistic chemical systems. For example, the stability of complexes involving isoxazole (B147169) has been shown to be affected by the solvent environment in computational studies. nih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to excitations from the HOMO to the LUMO or other molecular orbitals.

IR Spectroscopy: As mentioned in section 5.2, DFT calculations can predict the vibrational frequencies of a molecule, which directly correspond to the peaks observed in an IR spectrum. The comparison of calculated and experimental IR spectra is a powerful tool for structural elucidation.

Table 2: Conceptual Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Experimental Data for Validation |

| NMR | ¹H and ¹³C chemical shifts | Experimentally measured NMR spectra |

| UV-Vis | Wavelengths of maximum absorption (λmax) | Experimentally measured UV-Vis spectrum |

| IR | Vibrational frequencies and intensities | Experimentally measured IR spectrum |

This table outlines the general approach for validating computational predictions against experimental data. Specific data for this compound was not found in the searched literature.

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Predicting Chemical Reactivity and Selectivity in Catalysis or Synthesis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, QSAR methodologies could be applied to predict its behavior in various contexts.

QSAR models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be physicochemical properties (e.g., logP, molecular weight) or quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that relates these descriptors to the observed activity or reactivity.

While no specific QSAR studies on this compound were found, extensive QSAR modeling has been performed on nitroaromatic compounds to predict their toxicity. mdpi.comresearchgate.netresearchcommons.org These studies often identify descriptors related to hydrophobicity and electronic properties (like LUMO energy) as being important for predicting the biological effects of these compounds. Similarly, QSAR studies on benzimidazole (B57391) and benzodithiazine derivatives have been used to guide the synthesis of new compounds with desired biological activities. researchcommons.org These methodologies could be adapted to predict the chemical reactivity or selectivity of this compound in specific reactions.

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states.

A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods, particularly those based on DFT, can be used to search for the geometry of the transition state connecting reactants and products. Once a transition state is located, its structure can be analyzed to understand the key bond-breaking and bond-forming events that occur during the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution, a computational transition state search could reveal the precise mechanism. Studies on the nucleophilic substitution in nitroarenes have shown that the reaction can proceed through the formation of intermediate σ-adducts. Furthermore, computational studies on the isomerization and decomposition of 1,2-benzisoxazole (B1199462) have successfully used transition-state theory to calculate reaction rate constants from the potential energy surface. nih.gov This approach could be applied to investigate the reactivity of this compound and predict its behavior in various chemical transformations.

Applications and Role in Contemporary Chemical Research Paradigms

Role as a Key Intermediate in the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive amino and nitro groups on the benzisoxazole scaffold makes 3-Amino-7-nitrobenzisoxazole a pivotal intermediate in synthetic organic chemistry. The amino group serves as a versatile nucleophile, while the nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. This dual functionality allows for the construction of a wide array of novel and complex heterocyclic systems. researchgate.netnih.gov

Researchers have utilized this compound as a starting material to build fused heterocyclic systems. For instance, the amino group can be acylated, alkylated, or diazotized, providing entry into a variety of derivatives. It can also participate in condensation reactions with dicarbonyl compounds or their equivalents to form new fused rings, such as pyrimidines or diazepines. taylorfrancis.com The reactivity of the 3-amino-1,2-benzisoxazole core allows for its use in constructing isoxazolo[3,4,5-ef] frontiersin.orgajol.infobenzoxazepines and other complex polycyclic structures. researchgate.net

The general strategy involves leveraging the nucleophilicity of the 3-amino group for initial reactions, followed by transformations involving the 7-nitro group. This sequential functionalization provides a powerful tool for diversity-oriented synthesis, enabling the creation of libraries of novel heterocyclic compounds for various screening purposes. frontiersin.org

Table 1: Examples of Heterocyclic Systems Derived from Amino-Benzisoxazole Precursors

| Precursor Type | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Amino-1,2-benzisoxazole | Dicarbonyl compounds | Fused pyrimidines | amazonaws.com |

| 3-Amino-4-hydroxy-1,2-benzisoxazole | Multi-step synthesis | Isoxazolo[3,4,5-ef] frontiersin.orgajol.infobenzoxazepines | researchgate.net |

| 3-Aminoquinazolinones | Aldehydes | Triazinoquinazolinones | nih.gov |

This table illustrates the versatility of related amino-heterocycles in synthesizing more complex fused systems, a role for which this compound is well-suited.

Development of Fluorescent Probes and Dyes for Non-Biological Academic Applications

The structural motif present in this compound is closely related to the well-known fluorophore 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD). The NBD framework, characterized by a strong intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing nitrobenzoxadiazole core, is the basis for a wide range of environmentally sensitive fluorescent probes. nih.govmdpi.com

Derivatives of 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), an isomer of the target compound, have been successfully developed as fluorescent probes for detecting specific analytes. nih.gov For example, a probe was designed where a thioacetamide (B46855) group was attached to the amino function of ANBD. This probe exhibited a 46-fold fluorescence enhancement upon binding with Hg²⁺ ions, demonstrating high selectivity and sensitivity. nih.gov The mechanism relies on the analyte interacting with the receptor unit, which in turn modulates the ICT process of the fluorophore, leading to a change in fluorescence intensity or wavelength. mdpi.com

While direct applications of this compound in material science are not extensively documented, its core structure suggests significant potential. By modifying the 3-amino group with different receptor moieties, it is plausible to design novel chemosensors for various ions and small molecules relevant to analytical chemistry and environmental monitoring. researchgate.netresearchgate.net The fluorescence properties of such dyes are highly dependent on solvent polarity, making them useful as probes for studying polymer microenvironments or as components in advanced sensor arrays.

Table 2: Characteristics of NBD-based Fluorescent Probes

| Probe Name | Target Analyte | Principle of Detection | Fluorescence Change | Reference |

|---|---|---|---|---|

| 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole | Hg²⁺ | Photoinduced Electron Transfer (PET) Modulation | 46-fold enhancement | nih.gov |

| 4-N,N-di(2-hydroxyethyl)imino-7-nitrobenzo-2-oxa-1,3-diazole (HINBD) | Vitamin B12 | Fluorescence Quenching | Intensity decreases with concentration | nih.gov |

Precursor for Advanced Materials with Specific Optical or Electronic Properties

The combination of a π-conjugated heterocyclic system with strong electron-donating (-NH₂) and electron-accepting (-NO₂) groups makes this compound an interesting candidate as a precursor for materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical signal processing and frequency conversion. uci.edu The significant difference in electron density created by the donor-acceptor pair can lead to a large molecular hyperpolarizability (β), a key requirement for second-order NLO effects. utwente.nl

Molecules with strong intramolecular charge transfer characteristics are known to exhibit significant NLO responses. The benzisoxazole core acts as a π-bridge facilitating this charge transfer from the amino to the nitro group. While specific NLO measurements for this compound are not widely reported, analogous donor-acceptor substituted aromatic compounds have been extensively studied and have shown promise. scispace.com The synthesis and incorporation of this moiety into polymers or crystal lattices could lead to the development of new electro-optic materials.

Furthermore, the planar, π-conjugated nature of the benzisoxazole ring system suggests potential applications in the field of organic electronics. Heterocyclic compounds are fundamental components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By chemically modifying this compound to enhance intermolecular π-π stacking and improve charge transport properties, it could serve as a building block for novel semiconducting materials.

Catalytic Applications: Ligand Design and Organocatalysis

In the realm of catalysis, the structure of this compound offers potential for ligand design. The amino group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring can act as coordination sites for metal ions. scholaris.ca By synthesizing derivatives where the amino group is functionalized with other coordinating moieties (e.g., phosphines, pyridines), it is possible to create novel chelating ligands.

These ligands could be used to stabilize and electronically tune metal catalysts for a variety of organic transformations. The electronic properties of the benzisoxazole ring, influenced by the nitro group, would be transmitted to the metal center, potentially impacting the catalyst's activity, selectivity, and stability. The design of such ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a catalyst's performance for specific reactions. scholaris.ca

Although less explored, the potential for this compound to act as an organocatalyst itself or as a precursor to one exists. The amino group could participate in reactions by forming enamines or iminium ions, characteristic of many aminocatalysts. The inherent chirality and functionality that can be introduced to the molecule make it an intriguing scaffold for the development of new asymmetric organocatalysts.

Exploration in Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. beilstein-journals.org this compound possesses several features that make it a compelling candidate for studies in this field.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the isoxazole oxygen can act as hydrogen bond acceptors. This allows the molecule to participate in predictable self-assembly processes to form ordered structures like tapes, sheets, or rosettes.

π-π Stacking: The planar aromatic benzisoxazole ring is susceptible to π-π stacking interactions, which can further stabilize self-assembled architectures.

Dipole-Dipole Interactions: The large dipole moment, induced by the donor-acceptor substitution, can lead to strong dipole-dipole interactions that guide the assembly of molecules in the solid state or in solution.

These non-covalent interactions are fundamental to the design of host-guest systems. scielo.brresearchgate.net The electron-deficient nature of the nitro-substituted aromatic ring could allow it to act as a host for electron-rich guest molecules through charge-transfer interactions. Conversely, functionalization of the amino group could create a cavity, enabling the molecule to encapsulate smaller guests. The principles of molecular recognition, driven by a combination of hydrogen bonding, π-stacking, and electrostatic interactions, are central to creating complex and functional supramolecular systems. tue.nl

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on the principles of green chemistry to refine the synthesis of this compound and its derivatives. Key areas of investigation include:

Catalyst-Free Reactions: Exploring reaction conditions that eliminate the need for catalysts, particularly those based on heavy metals, can simplify purification processes and reduce environmental impact. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in significantly reducing reaction times and, in some cases, improving yields for the synthesis of related benzisoxazole structures. nih.govresearchgate.net This technique offers an avenue for rapid and efficient synthesis, minimizing energy consumption compared to conventional heating methods. nih.gov

Sustainable Solvents: Investigating the use of greener solvents, such as water or deep eutectic solvents, can replace traditional volatile organic compounds, thereby reducing pollution and improving the safety profile of the synthesis.

One-Pot Syntheses: Designing synthetic strategies where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can enhance efficiency, reduce waste, and save time and resources.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Free Reactions | Reduced cost, simplified purification, lower toxicity. | Optimization of reaction conditions (temperature, solvent) to promote uncatalyzed pathways. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, lower energy consumption. | Development of specific microwave protocols for the synthesis of 3-amino-7-nitrobenzisoxazole. researchgate.net |

| Sustainable Solvents | Reduced environmental impact, improved safety. | Screening of green solvents and optimizing solubility and reactivity. |

| One-Pot Syntheses | Increased efficiency, reduced waste, time and resource savings. | Design of tandem or domino reaction sequences. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique electronic and structural features of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the benzisoxazole core, suggest a rich and potentially underexplored reactivity. Future research should aim to uncover novel chemical transformations that leverage these characteristics.

Areas of particular interest include:

Selective Functionalization: Developing methods for the selective chemical modification of different positions on the molecule is a key challenge. This includes regioselective reactions on the benzene (B151609) ring, as well as transformations targeting the amino and nitro groups, and the isoxazole (B147169) ring itself.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isoxazole ring under various conditions could lead to the discovery of novel ring-opening reactions, providing access to new molecular scaffolds. Similarly, exploring potential molecular rearrangements could yield unexpected and valuable chemical structures.

Bifunctional Reactivity: The presence of both a nucleophilic amino group and an electrophilic character imparted by the nitro group offers opportunities for the molecule to act as a bifunctional reagent in novel cyclization or condensation reactions.

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound. Advanced theoretical modeling can provide insights that are difficult to obtain through experimental methods alone, thereby guiding future research directions.

Key areas for computational investigation include:

Electronic Structure and Reactivity: Detailed quantum chemical calculations can elucidate the electronic properties of the molecule, such as its molecular orbital energies, charge distribution, and electrostatic potential. This information can be used to predict its reactivity towards various reagents and to understand the mechanisms of its chemical transformations.

Spectroscopic Properties: Computational modeling can be employed to predict and interpret the spectroscopic signatures of this compound and its derivatives, including their NMR, IR, and UV-Vis spectra. This can aid in their characterization and in the analysis of reaction products.

Material Design: For applications in materials science, theoretical modeling can be used to predict the properties of materials incorporating this molecule. This includes predicting the electronic band structure, optical properties, and thermal stability of polymers or coordination complexes derived from this compound.

Integration of this compound into Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a highly efficient strategy for generating molecular diversity. taylorandfrancis.combeilstein-journals.org The integration of this compound into MCRs is a promising area for future research, with the potential to rapidly generate libraries of novel compounds with diverse biological and material properties.

Future research in this area should focus on:

Scaffold Diversity: Utilizing the functional groups of this compound to participate in known and novel MCRs, such as the Ugi, Passerini, or Biginelli reactions, could lead to the synthesis of a wide range of complex heterocyclic structures.

Combinatorial Chemistry: By systematically varying the other components in the MCRs, large libraries of compounds based on the this compound scaffold can be generated. This approach is particularly valuable in drug discovery for the rapid identification of lead compounds.

Green MCRs: Developing MCRs that are conducted under environmentally friendly conditions, such as in water or without a solvent, aligns with the broader goals of sustainable chemistry.

Discovery of Novel Applications in Emerging Fields of Chemical Science

While this compound has established applications, its unique properties suggest potential for use in a variety of emerging fields. Future research should be directed towards exploring these novel applications.

Potential areas for investigation include:

Organic Electronics: The electron-deficient nature of the nitro-substituted aromatic system could make this molecule and its derivatives suitable for use as n-type organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Chemical Sensing: The functional groups on the molecule could be modified to create chemosensors that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes, such as metal ions or environmentally important pollutants.

Energetic Materials: The presence of the nitro group, a common feature in energetic materials, suggests that derivatives of this compound could be investigated for their energetic properties, although this would require careful consideration of their stability and safety.

Dual-Function Agents: In medicinal chemistry, the scaffold could be developed into bifunctional molecules that combine pharmacophoric elements to interact with multiple biological targets simultaneously, potentially leading to more effective therapeutic agents. core.ac.uk

Q & A

Q. What are the established synthetic routes for 3-Amino-7-nitrobenzisoxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of 2-aminophenol derivatives with nitrated precursors under basic conditions. For example, analogous benzoxazole derivatives are synthesized using 4-chloro-3-nitrobenzoyl chloride with 2-aminophenol in the presence of triethylamine or pyridine . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Table 1 compares yields under varying conditions:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 0–5 | 78 |

| Pyridine | THF | 25 | 65 |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR , FTIR , and HRMS for structural validation:

- NMR : Look for characteristic peaks:

- Aromatic protons (δ 7.2–8.5 ppm, split due to nitro group).

- Amino protons (δ 5.5–6.0 ppm, broad singlet) .

- FTIR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretch) and isoxazole ring (1630–1600 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., C₇H₅N₃O₃ requires m/z 195.0284) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with postcolumn derivatization is recommended:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm (nitro group absorption) .

For trace analysis, use LC-MS/MS with electrospray ionization (ESI+) and transitions m/z 195 → 148 (quantifier) and 195 → 104 (qualifier) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Monitor peak splitting at 25°C vs. −20°C to identify dynamic processes.

- Deuterated solvent screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to isolate solvent-induced shifts .

- DFT calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) studies:

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate Fukui indices (ƒ⁻) to identify electrophilic sites (e.g., nitro-adjacent carbon).

- Simulate reaction pathways with explicit solvent models (e.g., PCM for water) .

Table 2 summarizes Fukui indices for key positions:

| Position | ƒ⁻ Value | Reactivity |

|---|---|---|

| C-5 | 0.12 | Low |

| C-7 | 0.45 | High |

Q. How can reaction yields be improved in multi-step syntheses involving this compound intermediates?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters:

Q. What strategies mitigate nitro group reduction during functionalization of this compound?

- Methodological Answer : Protect the nitro group or use mild reducing agents:

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Steric effects : Introduce substituents (e.g., methyl, chloro) at C-4 and measure IC₅₀ against target enzymes.

- Electronic effects : Compare electron-withdrawing (NO₂) vs. donating (OMe) groups at C-7.

Table 3 shows representative

| Derivative | Substituent | IC₅₀ (µM) |

|---|---|---|

| A | -NO₂ | 0.8 |

| B | -OMe | 12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.